molecular formula C8H10N2O3 B1294931 4-Ethoxy-2-nitroaniline CAS No. 616-86-4

4-Ethoxy-2-nitroaniline

Cat. No.: B1294931
CAS No.: 616-86-4
M. Wt: 182.18 g/mol
InChI Key: ISFYBUAVOZFROB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitroaniline, also known as 2-nitro-p-phenetidine, is an organic compound with the molecular formula C8H10N2O3. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to an aniline ring. This compound is commonly used in chemical synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2-nitroaniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a biological environmental toxin, which suggests its involvement in inhibiting or altering the function of certain enzymes and proteins. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit enzyme activity by binding to active sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to oxidative stress, which in turn affects cell function and viability. Additionally, this compound may disrupt normal cellular processes by interfering with the synthesis and function of essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions that generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, tissue damage, and toxicity in various organs. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by enzymes such as monooxygenases and dioxygenases. These enzymes facilitate the degradation of the compound, leading to the formation of various metabolites. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and toxicity, as it may concentrate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, accumulation in the mitochondria may lead to increased oxidative stress and mitochondrial dysfunction .

Preparation Methods

The synthesis of 4-Ethoxy-2-nitroaniline typically involves the nitration of 4-ethoxyaniline. The reaction is carried out by treating 4-ethoxyaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring .

Industrial production methods for this compound may involve similar nitration processes, often optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

4-Ethoxy-2-nitroaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethoxy-2-nitroaniline is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its structural properties.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the manufacture of specialty chemicals and materials

Comparison with Similar Compounds

4-Ethoxy-2-nitroaniline can be compared with other nitroaniline derivatives, such as:

    4-Methoxy-2-nitroaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Bromo-2-nitroaniline: Contains a bromine atom instead of an ethoxy group.

    4-Fluoro-2-nitroaniline: Features a fluorine atom in place of the ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFYBUAVOZFROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022084
Record name 4-Ethoxy-2-nitroaniline
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Molecular Weight

182.18 g/mol
Source PubChem
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CAS No.

616-86-4
Record name 4-Ethoxy-2-nitroaniline
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Record name 4-Ethoxy-2-nitroaniline
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Record name 4-Ethoxy-2-nitroaniline
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Record name Benzenamine, 4-ethoxy-2-nitro-
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Record name 4-Ethoxy-2-nitroaniline
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Record name 2-nitro-p-phenetidine
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Record name 4-ETHOXY-2-NITROANILINE
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Synthesis routes and methods

Procedure details

A 500 mL 3-neck flask fitted with a stir-bar, condenser, and an Ar inlet was charged with 4-amino-3-nitrophenol (12.0 g, 77.9 mmol), ethyl iodide (15.2 g, 8.00 mL, 97.3 mmol), LiOH.H2O (6.55 g, 156 mmol), and EtOH (120 mL). The resultant solution was heated at 60° C. overnight. Another 3 mL of ethyl iodide and 1 g of LiOH.H2O were added, and the mixture was stirred at 60° C. overnight again. The solution was cooled and partitioned with EtOAc (250 mL) and H2O (200 mL). The organic phase was washed with 1% aqueous LiOH (2×200 mL), H2O (200 mL), and brine (200 mL), filtered through phase separation paper, and concentrated in vacuo to a dark red solid. The crude solid was triturated with hexanes:EtOAc 8:1 (50 mL). The solid was filtered, pressed with rubber dam, and rinsed with hexanes (3×10 mL). The material was dried to give 10.7 g of 46a as a red solid (75%). 1H NMR (60 MHz, CDCl3): δ 7.5 (d, 1H), 7.0 (dd, 1H), 6.7 (d, 1H), 5.9 (bs, 2H), 4.0 (qt, 2H), 1.4 (t, 3H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 96% with a retention time of 4.2 min.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
LiOH.H2O
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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